

Unraveling the Structure of Calcium Linoleate: A Technical Guide

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Compound of Interest

Compound Name: Calcium linoleate

Cat. No.: B024582

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Introduction

Calcium linoleate, the calcium salt of linoleic acid, is a compound of interest in various industrial and pharmaceutical applications.^{[1][2][3]} Its potential roles span from food additives to components in drug delivery systems. A thorough understanding of its solid-state properties, including its crystal structure, is paramount for optimizing its function and formulation. This technical guide provides a comprehensive overview of the current knowledge on the synthesis and characterization of **calcium linoleate**, with a focus on the analytical techniques employed to elucidate its structure.

While a definitive, publicly available single-crystal structure of **calcium linoleate** has yet to be reported, this guide outlines the established methodologies for its preparation and analysis, providing a foundational framework for researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of **calcium linoleate** is presented below.

Property	Value	Reference
Molecular Formula	C36H62CaO4	[4][5]
Molecular Weight	598.95 g/mol	[4][5]
IUPAC Name	calcium;(9Z,12Z)-octadeca-9,12-dienoate	[4]
CAS Number	19704-83-7	[1][4]
Physical State	Paste/Powder	[4][6]

Experimental Protocols

Synthesis of Calcium Linoleate

The synthesis of **calcium linoleate** can be achieved through a precipitation reaction involving a soluble linoleate salt and a calcium salt. The following protocol is adapted from established methods for preparing metallic salts of fatty acids.

Materials:

- Linoleic acid
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Ethanol
- Calcium chloride (CaCl₂)
- Deionized water

Procedure:

- Saponification: Dissolve linoleic acid in ethanol. In a separate container, prepare a solution of sodium hydroxide or potassium hydroxide in deionized water. Slowly add the alkaline solution to the linoleic acid solution while stirring to form the sodium or potassium linoleate soap.

- **Precipitation:** Prepare an aqueous solution of calcium chloride. Add the calcium chloride solution dropwise to the linoleate soap solution under continuous agitation. A white precipitate of **calcium linoleate** will form.
- **Isolation and Purification:** The precipitate is collected by filtration (e.g., using a Buchner funnel). The collected solid is then washed repeatedly with deionized water to remove any unreacted salts and impurities.
- **Drying:** The purified **calcium linoleate** is dried in a vacuum oven at a controlled temperature to remove residual water and solvent.

Characterization Techniques

XRPD is a fundamental technique to assess the crystallinity and phase purity of the synthesized **calcium linoleate**.

Methodology:

- **Sample Preparation:** A small amount of the dried **calcium linoleate** powder is gently packed into a sample holder.
- **Data Collection:** The sample is irradiated with a monochromatic X-ray beam (typically Cu K α radiation). The diffracted X-rays are detected as a function of the diffraction angle (2θ).
- **Analysis:** The resulting diffraction pattern, a plot of intensity versus 2θ , provides information about the crystalline phases present. The positions and intensities of the diffraction peaks are characteristic of a specific crystal structure.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine the thermal stability and phase transitions of **calcium linoleate**.

Methodology:

- **Sample Preparation:** A small, accurately weighed amount of the sample is placed in an inert crucible (e.g., alumina).
- **TGA Analysis:** The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The weight loss of the sample is recorded as a function of temperature. This can

reveal information about dehydration, desolvation, and decomposition processes.

- DSC Analysis: The sample is subjected to a controlled temperature program, and the heat flow to or from the sample is measured relative to a reference. This can identify phase transitions such as melting, crystallization, and solid-state transitions.

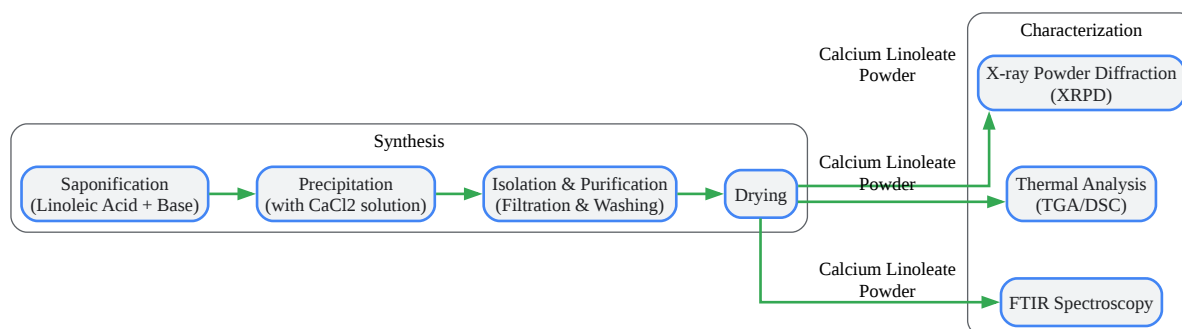
FTIR spectroscopy is used to identify the functional groups present in the **calcium linoleate** molecule and confirm the formation of the salt.

Methodology:

- Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.
- Data Collection: The sample is exposed to infrared radiation, and the absorption of specific frequencies is measured.
- Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the chemical bonds within the molecule. The characteristic peaks for the carboxylate group (COO-) will confirm the formation of the calcium salt.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **calcium linoleate**.



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Caption: General experimental workflow for the synthesis and characterization of **calcium linoleate**.

Current Status of Crystal Structure Analysis

To date, a comprehensive single-crystal X-ray diffraction study of **calcium linoleate**, which would provide definitive data on its crystal system, space group, and precise atomic coordinates, has not been reported in publicly accessible crystallographic databases. Consequently, detailed quantitative data on bond lengths and angles within the crystal lattice are not available.

The lack of a solved crystal structure presents a significant knowledge gap. Future research efforts should focus on growing single crystals of **calcium linoleate** of sufficient quality for single-crystal X-ray diffraction analysis. Such a study would be invaluable for a complete understanding of its solid-state properties and would greatly benefit its application in materials science and pharmaceutical development. The structural information would enable computational modeling and a deeper understanding of its interactions with other molecules, paving the way for more rational design and formulation strategies.

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Email: info@benchchem.com